molecular formula C17H19BrN2O3S B14801954 2-{[(2-Bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide

2-{[(2-Bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B14801954
M. Wt: 411.3 g/mol
InChI Key: IDRAIBZTOBYZDC-UHFFFAOYSA-N
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Description

2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide is a complex organic compound with a molecular formula of C17H19BrN2O3S This compound is characterized by its unique structure, which includes a thiophene ring, a bromo-ethylphenoxy group, and an acetylamino group

Preparation Methods

The synthesis of 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the bromo-ethylphenoxy intermediate: This step involves the bromination of 4-ethylphenol to form 2-bromo-4-ethylphenol, which is then reacted with chloroacetyl chloride to produce 2-bromo-4-ethylphenoxyacetyl chloride.

    Coupling with thiophene derivative: The 2-bromo-4-ethylphenoxyacetyl chloride is then reacted with 4,5-dimethyl-3-thiophenecarboxamide in the presence of a base such as triethylamine to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromo group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various substituted derivatives.

Scientific Research Applications

2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide include:

    4-bromo-2-(2-((4-ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate: This compound shares a similar bromo-ethylphenoxy group but differs in its overall structure and functional groups.

    2-{[2-(2-bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide: This is a closely related compound with slight variations in its molecular structure.

Properties

Molecular Formula

C17H19BrN2O3S

Molecular Weight

411.3 g/mol

IUPAC Name

2-[[2-(2-bromo-4-ethylphenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide

InChI

InChI=1S/C17H19BrN2O3S/c1-4-11-5-6-13(12(18)7-11)23-8-14(21)20-17-15(16(19)22)9(2)10(3)24-17/h5-7H,4,8H2,1-3H3,(H2,19,22)(H,20,21)

InChI Key

IDRAIBZTOBYZDC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N)Br

Origin of Product

United States

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